molecular formula C15H31N3O B14779054 2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide

2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide

Cat. No.: B14779054
M. Wt: 269.43 g/mol
InChI Key: VTNGBOCVETVMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an amino group, a cyclohexyl ring, and a butanamide moiety. Its unique configuration and functional groups make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of the Butanamide Moiety: The butanamide moiety is attached through amide bond formation, typically using coupling reagents such as carbodiimides.

    Final Assembly: The final compound is assembled through a series of condensation and reduction reactions to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides and other functionalized derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    U-47700: A synthetic opioid with a similar cyclohexyl structure and dimethylamino group.

    AH-7921: Another synthetic opioid with structural similarities, including the cyclohexyl ring and amide moiety.

Uniqueness

(S)-2-Amino-N-(4-(dimethylamino)cyclohexyl)-N-ethyl-3-methylbutanamide is unique due to its specific stereochemistry and combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C15H31N3O/c1-6-18(15(19)14(16)11(2)3)13-9-7-12(8-10-13)17(4)5/h11-14H,6-10,16H2,1-5H3

InChI Key

VTNGBOCVETVMKR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCC(CC1)N(C)C)C(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.